2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Alkylamino Acetophenones : A study by Albright and Lieberman (1994) describes the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines using a compound similar to 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, highlighting its role in organic synthesis and pharmaceuticals (Albright & Lieberman, 1994).
Preparation of Methyl Vinyl Ketone Equivalents : Petroski (2002) reports the preparation of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, a compound closely related to this compound, demonstrating its use in the production of useful intermediates for organic synthesis (Petroski, 2002).
Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one : A study by Mekonnen et al. (2009) explores the synthesis of these compounds from derivatives of 1,3-dioxolane, suggesting the potential of this compound in complex organic synthesis processes (Mekonnen et al., 2009).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions : Bei et al. (1999) investigated the use of a compound similar to this compound in palladium-catalyzed Suzuki cross-coupling reactions, indicating its potential in catalysis and organic synthesis (Bei et al., 1999).
Synthesis and Characterization of Polymers : Coskun et al. (1998) describe the synthesis and thermal degradation of a polymer derived from a similar compound, highlighting the application of such compounds in polymer science (Coskun et al., 1998).
Chemodegradable Surfactants in Reactions : Wilk et al. (1994) discuss the use of cationic chemodegradable surfactants based on 1,3-dioxolane in chemical reactions, implying the significance of derivatives like this compound in enhancing reaction rates (Wilk et al., 1994).
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMECYBCLXRLALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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